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Treatment
Feature Pacritinib Ruxolitinib Fedratinib Momelotinib
Key Molecular JAK2, IRAK1, JAK1, JAK2 [2] [4] JAK2 [2] JAK1, JAK2,
Targets ACVR1 [1] [2] [3] ACVR1 [2]
Dosing in Full dose (200 mg Not recommended Not Information
Thrombocytopenia BID) even in severe for platelets <50 x recommended not in sources

Overall Survival
(OS) Benefit

thrombocytopenia
(platelets <100 x
10°/L) [1] [5]

Significant OS
benefit associated
with Spleen Volume
Reduction (SVR) in
patients with
platelets <100 x
10°/L [1]

10°/L; dose
adjustments needed
for platelets 50-100
x 10°/L [2] [4]

OS benefit
demonstrated in
patients with normal
platelet counts;
association unclear
in thrombocytopenia

[1]

for platelets
<50 x 10°/L [2]

Information not
in sources

Trend
towards
improved OS

[1]
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Feature

Spleen Response
(SVR 235%)

Symptom

Response

Unique
Advantages

Key Experimental Data and Patient Populations

Pacritinib

Effective in
thrombocytopenic
patients; SVR linked
to OS [1] [5]

Improves Total
Symptom Score
(TSS) [1][3]

JAK1-sparing;
reduces transfusion
dependence;
manages symptoms
and splenomegaly in

cytopenic patients [1]

[2] [5]

Ruxolitinib

Effective in patients
with adequate
platelets [2]

Improves symptoms

[2] [6]

First-in-class
JAK1/JAK2 inhibitor;
established efficacy
in non-cytopenic
patients [2]

Fedratinib

Effective in
patients with
adequate
platelets [2]

Improves
symptoms [6]

JAK2 inhibitor
option after
ruxolitinib
failure [2]

Momelotinib

Effective;
SVR
associated
with OS trend

[1]

Information
not in sources

ACVR1
inhibition may
address
anemia [2]

Supporting data for the above comparisons primarily come from post-hoc analyses of the phase 3 PERSIST-

2 trial and the phase 2 PAC203 dose-finding study.

e PERSIST-2 Trial Design: This was a randomized, controlled, phase 3 trial (#NCT02055781) for
patients with myelofibrosis and platelet counts <100 x 10°/L [1]. Patients were assigned to pacritinib
(200 mg twice daily or 400 mg once daily) or Best Available Therapy (BAT), which could include
ruxolitinib [1] [5]. The primary efficacy assessments, including Spleen Volume Reduction (SVR)

measured by MRI/CT and Total Symptom Score (TSS), were analyzed at Week 12 [1].

e Overall Survival Analysis: A landmark analysis was conducted on patients alive at the start of the
Week 12 assessment window. Researchers evaluated the association between different levels of
treatment response at Week 12 and subsequent Overall Survival. The analysis showed that for

patients on pacritinib, achieving a Spleen Volume Reduction of 210% (SVR10) was associated
with a significant survival benefit, a finding not observed in the BAT arm [1].
e PAC203 Trial Context: This dose-finding study (#NCT03165734) specifically enrolled patients with
advanced myelofibrosis who were intolerant of or resistant to ruxolitinib [5]. It confirmed the 200 mg
twice daily dose as the most effective, leading to meaningful spleen responses even in patients with
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severe thrombocytopenia (baseline platelet count <50 x 103/uL), and established its acceptable safety
profile for further pivotal studies [5].

Mechanism of Action and Signhaling Pathways

Pacritinib's unique clinical profile is rooted in its distinct mechanism of action compared to other JAK
inhibitors. It is a JAK1-sparing inhibitor that primarily targets JAK2, IRAK1, and ACVR1 [1] [3]. The
following diagram illustrates how pacritinib simultaneously targets the proliferative and inflammatory

drivers of myelofibrosis.
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Pacritinib's multi-target approach explains its efficacy in high-risk patients:

¢ JAK2 Inhibition: Directly targets the core proliferative driver of MF, similar to other JAK2 inhibitors,
leading to reduced splenomegaly and symptoms [2].

¢ IRAK1 Inhibition: By blocking the IRAK1 kinase downstream of Toll-like Receptors (TLRS),
pacritinib dampens the NF-kB-mediated inflammatory signaling that contributes to the symptom
burden and disease progression in MF, a mechanism not shared by ruxolitinib [2] [3].
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e ACVR1 Inhibition: This target is involved in the regulation of hepcidin, a hormone that controls iron
availability. Inhibition of ACVRL1 can lead to hepcidin suppression, which may improve anemia, a
common and problematic comorbidity in MF patients [2].

Interpretation and Clinical Relevance

For researchers and clinicians, the data indicates that pacritinib addresses a significant unmet need and

represents a targeted therapeutic strategy for a specific MF patient subtype.

e Target Population: Pacritinib is a critical option for myelofibrosis patients with significant
thrombocytopenia (platelet count <100 x 10°/L), including those who are intolerant or resistant to
ruxolitinib [1] [5]. In this population, achieving an early spleen response (SVR =210% by week 12) can
be a meaningful indicator of survival benefit [1].

o Safety Profile: Common adverse events associated with pacritinib include manageable
gastrointestinal events (diarrhea, nausea), thrombocytopenia, and anemia [5]. It is notable for not
causing treatment-limiting myelosuppression, allowing it to be administered at full dose even in
cytopenic patients [2] [5].

In summary, pacritinib occupies a unique and important position in the MF treatment landscape, offering a

survival advantage for cytopenic patients who have limited therapeutic options.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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